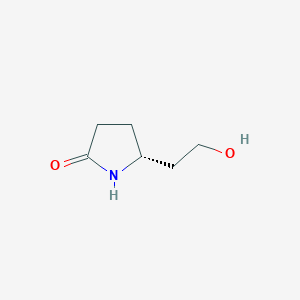

(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 5r 5 2 Hydroxyethyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the pyrrolidinone ring and the hydroxyethyl (B10761427) side chain.

Table 1: Representative ¹H NMR Data for N-(2-Hydroxyethyl)-2-pyrrolidone

| Assignment | Chemical Shift (ppm) |

| -CH₂-OH | ~3.75 |

| -CH₂-N | ~3.74 |

| N-CH₂- | ~3.51 |

| -CH₂-CH₂OH | ~3.44 |

| -CH₂-C=O | ~2.40 |

| -CH₂-CH₂-C=O | ~2.08 |

Note: Data is based on the achiral analogue N-(2-Hydroxyethyl)-2-pyrrolidone and serves as an illustrative example. chemicalbook.com Actual shifts for the (5R) isomer may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., carbonyl, methylene (B1212753), methine).

The carbonyl carbon of the lactam ring typically appears significantly downfield, while the carbons of the pyrrolidinone ring and the side chain resonate at higher field strengths. The specific stereochemistry at C5 in the (5R) isomer influences the precise chemical shifts of the ring carbons.

Table 2: Representative ¹³C NMR Data for N-(2-Hydroxyethyl)-2-pyrrolidone

| Assignment | Chemical Shift (ppm) |

| C=O | ~175 |

| -CH₂-OH | ~60 |

| -CH₂-N (side chain) | ~50 |

| -CH-N (ring) | ~55-60 (expected for C5) |

| -CH₂-C=O | ~31 |

| -CH₂- (ring) | ~18-30 |

Note: Data is a composite based on typical values for pyrrolidinone structures and data for the achiral analogue. chemicalbook.comchemicalbook.com The chemical shift for C5 in the (5R) isomer is an estimation.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would confirm the attachment of the downfield methylene protons to the carbon adjacent to the hydroxyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₁₁NO₂, the theoretical exact mass can be calculated. nih.gov An experimental HR-MS measurement would aim to match this theoretical value, thereby confirming the molecular formula.

Table 3: Calculated Molecular Mass for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Exact Mass | 129.07898 Da |

Note: Values are computed based on the molecular formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The mass spectrum would therefore be expected to show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton (approximately 130.0868).

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pattern of this compound would likely involve the loss of the hydroxyethyl side chain or cleavage of the pyrrolidinone ring, providing valuable data for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive analytical technique used to confirm the identity and assess the purity of this compound. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

The HPLC component separates the target compound from impurities and byproducts. For polar compounds like pyrrolidinone derivatives, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) HPLC can be employed. nih.govnih.gov In a typical analysis, the sample is injected into the HPLC system, where it travels through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Following separation, the eluent from the HPLC column is introduced into the mass spectrometer. Positive electrospray ionization (ESI) is a common ionization technique for this class of compounds, which generates protonated molecules [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass 129.16 g/mol ), the primary ion observed would be at an m/z of approximately 130.17. nih.gov

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. nih.gov In this technique, the parent ion (m/z 130.17) is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a unique fingerprint for the molecule, enhancing the certainty of its identification. A validated LC-MS/MS method offers high selectivity and sensitivity, capable of detecting the compound at very low concentrations. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., for polar analytes) or C18 reversed-phase column. nih.gov |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid. nih.govfda.gov |

| Flow Rate | 0.3 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Parent Ion [M+H]⁺: m/z 130.17 -> Product Ions (hypothetical fragments for confirmation). The multiple reaction monitoring transition for 2-pyrrolidinone (B116388) is 86 → 69. nih.gov |

| Detection | Allows for quantification and purity assessment based on peak area relative to standards. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state and for unambiguously establishing its absolute configuration. nih.goved.ac.uk This technique is crucial for confirming that the compound is indeed the (5R)-enantiomer.

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. ed.ac.uk

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of all atoms in the molecule can be determined, revealing bond lengths, bond angles, and torsional angles.

To determine the absolute configuration, a phenomenon known as anomalous scattering (or resonant scattering) is utilized. ed.ac.uk When the X-ray energy is near an absorption edge of an atom in the crystal, it creates small but measurable differences in the diffraction pattern between a chiral molecule and its mirror image (Friedel's Law breaks down). By carefully analyzing these differences, crystallographers can determine the absolute structure. The Flack parameter is a key value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct with high confidence. nih.gov This analysis provides unequivocal proof of the (5R) stereochemistry at the C5 chiral center.

Table 2: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. Non-centrosymmetric space groups are required for chiral molecules. ed.ac.uk |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Atomic Coordinates | Provides the precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Defines the molecular geometry. |

| Conformation | Reveals the specific three-dimensional shape (e.g., puckering of the pyrrolidinone ring) the molecule adopts in the solid state. |

| Absolute Configuration | Determined via anomalous dispersion effects, often summarized by the Flack parameter. A value near 0 confirms the (5R) configuration. nih.gov |

| Intermolecular Interactions | Shows how molecules are packed in the crystal, including hydrogen bonding involving the hydroxyl and amide groups. |

Chromatographic Methods for Chiral Purity and Separation

Assessing the enantiomeric purity of this compound is critical, as the presence of its (S)-enantiomer could have different biological implications. Chiral chromatography is the primary tool for this purpose.

Chiral HPLC is the gold standard for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. nih.gov This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

For the separation of pyrrolidinone-type structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. nih.govsigmaaldrich.com Columns like Chiralpak® or Lux® are commonly screened for method development. nih.gov The separation can be achieved using various modes, including normal-phase, reversed-phase, or polar organic mode, depending on the specific column and analyte properties. sigmaaldrich.commdpi.com By optimizing the mobile phase composition (e.g., mixtures of hexane/ethanol (B145695) or acetonitrile/methanol) and temperature, baseline separation of the (5R) and (S) enantiomers can be achieved. mdpi.comrsc.org A UV or MS detector is used for quantification, allowing for the precise determination of the enantiomeric purity.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Description |

| Column (CSP) | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). nih.govsigmaaldrich.com |

| Mobile Phase | Isocratic mixture, e.g., n-Hexane/Ethanol (normal phase) or Acetonitrile/Methanol (polar organic mode). nih.govmdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Controlled, typically between 15-40 °C, to optimize resolution. |

| Detection | UV detector (e.g., at 210 nm) or Mass Spectrometer (MS). |

| Outcome | Two separated peaks corresponding to the (5R) and (S) enantiomers, allowing for quantification of enantiomeric excess (e.e.). |

While chiral HPLC is preferred for the direct analysis of the enantiomers of this compound, Gas Chromatography (GC) is a valuable technique for analyzing volatile impurities and related compounds that may be present in the sample. keikaventures.com For instance, GC can be used to detect residual solvents from the synthesis or starting materials.

The method involves injecting a vaporized sample into a GC system, which contains a long capillary column. The separation is based on the boiling points and polarities of the components. ingenieria-analitica.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. keikaventures.comresearchgate.net While the target compound itself may have a high boiling point, GC is particularly useful for assessing the purity with respect to more volatile substances. For instance, methods exist for the GC analysis of N-methyl-2-pyrrolidone (NMP), a structurally related solvent, to determine its purity or its presence as a trace contaminant. keikaventures.comshimadzu.com Such methods can be adapted to screen for similar small, volatile impurities in the final product.

Table 4: General GC Parameters for Impurity Profiling

| Parameter | Condition |

| GC System | Gas Chromatograph with a capillary column (e.g., DB-5 or similar). |

| Injector | Split/Splitless injector. |

| Carrier Gas | Helium or Hydrogen. |

| Oven Program | A temperature gradient (e.g., starting at 50 °C and ramping up to 250 °C) to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) for general hydrocarbon impurities or Mass Spectrometer (MS) for identification of unknown peaks. keikaventures.comresearchgate.net |

| Application | Quantifying residual solvents (e.g., methanol, acetonitrile) or volatile byproducts from the synthesis. The analysis of N-methyl-2-pyrrolidone is a common application for which standardized methods exist. ingenieria-analitica.com |

Theoretical and Computational Chemistry Investigations of 5r 5 2 Hydroxyethyl 2 Pyrrolidinone Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions and molecular properties at the atomic level.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT calculations have been instrumental in elucidating the reaction mechanisms of pyrrolidinone derivatives. For instance, studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives have utilized DFT to map out the reaction pathway. nih.gov These calculations revealed that the reaction with an aliphatic amine, such as methylamine, proceeds through a pathway with a defined potential energy surface (PES), where the kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.gov

In a related context, DFT has been employed to unravel the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines. nih.gov This research has shown that the reaction proceeds through the formation of a 1,4-biradical intermediate, with the rate-determining step being the cleavage of two C–N bonds and the release of N₂. nih.gov The stereoretentive nature of this reaction was rationalized by the higher energy barrier required for the rotation of the radical species compared to the cyclization step. nih.gov While not directly involving (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone, these studies on the pyrrolidine (B122466) scaffold provide a foundational understanding of the types of reaction mechanisms that can be explored using DFT.

Furthermore, DFT has been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions of related cyclic compounds, identifying the most favorable pathway involving nucleophilic substitution, intramolecular Michael addition, proton transfer, and an intramolecular Wittig reaction. rsc.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes for complex molecules like this compound analogues.

Energy Profiles and Transition State Analysis

A critical aspect of understanding reaction mechanisms is the analysis of energy profiles and the characterization of transition states. DFT calculations allow for the determination of the Gibbs free energy of activation (ΔG‡) for each step in a reaction, identifying the rate-determining step. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the main product is formed by following the PES with the lowest ΔG‡ pathway in both the gas phase and in an ethanol (B145695) solvent model. nih.gov

Similarly, in the contraction of pyrrolidines to form cyclobutanes, the activation energy for the rate-determining step was calculated to be 17.7 kcal/mol. nih.gov This step involves the formation of an open-shell singlet 1,4-biradical, which then collapses to the final product without a significant energy barrier. nih.gov The table below summarizes the calculated activation energies for different derivatives in this reaction.

| Reactant Substituent (R) | Calculated Activation Barrier (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| 2-Cl | 17.7 | 88 |

| 4-OMe | Not specified | 25 |

This data highlights how computational analysis of energy profiles can help rationalize experimental outcomes, although in some cases, factors other than activation barriers may influence the reaction yields. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For analogues of this compound, such as the anticonvulsant drug levetiracetam (B1674943), DFT has been successfully used to predict spectroscopic properties. nih.govnih.gov

A study on levetiracetam identified 22 unique conformers and calculated their energetic stability using the B3LYP/6-31+G(2d,2p) level of theory. nih.gov The Boltzmann population-averaged UV-Vis and NMR spectra were then computed from the most stable conformers in solution, showing good agreement with experimental data. nih.govresearchgate.net

Furthermore, time-dependent DFT (TDDFT) calculations of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) have been employed to determine the absolute configuration of chiral centers. nih.gov For levetiracetam, the predicted ECD spectrum, obtained by averaging the spectra of nine conformers based on Boltzmann statistics, was in excellent agreement with the measured spectrum, unambiguously confirming the S configuration of its chiral carbon. nih.gov This approach is directly applicable to confirming the R configuration of this compound.

The table below shows a comparison of experimental and calculated NMR chemical shifts for a related N-substituted pyrrolidine, demonstrating the accuracy of computational predictions. researchgate.net

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 | 54.2 | 55.1 |

| C3 | 28.4 | 29.3 |

| C4 | 23.5 | 24.1 |

| C5 | 51.8 | 52.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of flexible molecules like this compound and to study their interactions with other molecules over time. arabjchem.orgnih.govbiorxiv.org

For the analogous compound levetiracetam, MD simulations have been used to investigate its efflux dynamics through the P-glycoprotein (P-gp) channel, a key protein in drug resistance. nih.gov These simulations revealed that levetiracetam has a lower energy barrier for passage through the transporter channel compared to other compounds, suggesting it is a P-gp substrate. nih.gov The study also highlighted the importance of nonpolar interactions with the channel lining and membrane lipids in the efflux process. nih.gov

Conformational analysis of levetiracetam using computational methods has shown that its conformational landscape in solution is significantly different from that in the gas phase, mainly due to the orientation of the butanamide group. nih.gov Such studies are crucial for understanding how the molecule might interact with biological receptors. nih.gov Similarly, MD simulations of heptapeptides have demonstrated how single amino acid changes can alter the conformational ensemble, which can be correlated with NMR data. nih.gov

In Silico Modeling of Stereochemical Outcomes

Computational modeling is a valuable tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. The synthesis of chiral pyrrolidines is an area where such modeling has been applied. rsc.orgmdpi.com

For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a variety of stereochemical patterns in pyrrolidine synthesis. nih.gov Computational studies can help in understanding the factors that control the stereoselectivity of these reactions, guiding the choice of catalysts and reaction conditions to favor the desired stereoisomer.

The absolute configuration of chiral molecules can also be confidently assigned through in silico methods. As mentioned earlier, DFT calculations of ECD and ORD spectra for levetiracetam provided an unambiguous assignment of its S-configuration. nih.gov This demonstrates the power of combining computational chemistry with experimental data to resolve complex stereochemical questions, a technique that is directly relevant for confirming the stereochemistry of this compound.

Structure-Reactivity Relationship Studies using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.netscispace.comnih.govuran.ua

In the context of pyrrolidine derivatives, a QSAR study on cinnamoyl pyrrolidine inhibitors of matrix metalloproteinase-2 (MMP-2) was conducted. nih.gov The model, developed using the Partial Least Squares (PLS) method, identified several molecular descriptors related to molecular reactivity, such as the softness (SOFT) of the molecule, that correlate with the inhibitory potency (pIC₅₀). nih.gov

Another QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity found that the activity depends mainly on the PCR (atomic charges-weighted partial positive surface area) and JGI4 (mean topological charge index of order 4) descriptors. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The table below presents a summary of a QSAR model for the antiarrhythmic activity of pyrrolidin-2-one derivatives.

| Parameter | Value |

|---|---|

| R² | 0.91 |

| Q² (LOO) | 0.88 |

| Number of Compounds | 33 |

These studies exemplify how computational methods can be leveraged to establish robust structure-reactivity relationships for pyrrolidinone analogues, providing a rational basis for the design of new molecules with enhanced properties.

Academic Research Applications and Potential of 5r 5 2 Hydroxyethyl 2 Pyrrolidinone Derivatives

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The fixed stereocenter and the reactive hydroxyl and lactam functionalities of (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone and its precursors are leveraged by synthetic chemists to achieve stereocontrolled synthesis of complex target molecules, particularly natural products.

The pyrrolidinone scaffold is a cornerstone in the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, a class of natural products known for their biological activities, including glycosidase inhibition. nih.govkib.ac.cn Alexine (B40350), a polyhydroxylated pyrrolizidine alkaloid isolated from Alexa leiopetala, is a prominent example. nih.govkib.ac.cn Synthetic strategies toward alexine and its stereoisomers often employ chiral pyrrolidine (B122466) intermediates. For instance, synthetic routes have been developed starting from pyroglutamic acid derivatives, which share the core chiral lactam structure. kib.ac.cn

A typical synthetic sequence involves the manipulation of the side chain at the C-5 position to build the second five-membered ring. This can involve:

Side-chain elongation and functionalization: The hydroxyethyl (B10761427) group can be modified, for example, by conversion to a vinyl group.

Hydroboration and oxidation: This sequence can introduce a primary alcohol at the terminal position of the side chain. nih.gov

Cyclization: The newly installed alcohol is converted into a leaving group (e.g., a tosylate or mesylate), which then undergoes intramolecular nucleophilic substitution by the lactam nitrogen (after reduction of the lactam carbonyl) or a derivative thereof to form the bicyclic pyrrolizidine core. nih.govkib.ac.cn

This strategic use of chiral pyrrolidine precursors ensures the correct stereochemistry in the final alkaloid structure, which is crucial for its biological function. nih.gov

The utility of the this compound scaffold extends beyond pyrrolizidine alkaloids. The 2-pyrrolidinone (B116388) template is considered an essential pharmacophore group and is a key starting point for a wide array of natural products and their analogues. nih.gov Its precursor, (S)-pyroglutamic acid, is a well-established chiral synthon for creating diverse heterocyclic structures. nih.gov

Research has demonstrated the synthesis of various optically active 5-substituted-2-pyrrolidinones. nih.gov These derivatives serve as intermediates for molecules with potential applications as anticonvulsants, neuroprotective agents, and enzyme inhibitors. nih.govnih.gov For example, the synthesis of 5,5-bis(hydroxymethyl)pyrrolidine analogues of nucleosides has been achieved, showcasing the role of these building blocks in creating complex, biologically relevant molecules. researchgate.net The ability to selectively modify the lactam nitrogen and the C-5 side chain allows for the generation of a library of diverse compounds from a single chiral precursor. nih.gov

Table 1: Examples of Natural Product Scaffolds Synthesized from Pyrrolidine Precursors

| Target Scaffold | Precursor Type | Key Synthetic Transformations | Reference |

| Pyrrolizidine Alkaloids (e.g., Alexine) | Chiral Pyrrolidine Derivative | Side-chain manipulation, hydroboration, intramolecular cyclization | nih.gov |

| Indolizidine Alkaloids | Chiral Pyrrolidine Derivative | Ring-closing metathesis, reductive amination | nih.gov |

| Nucleoside Analogues | 5,5-bis(hydroxymethyl)pyrrolidine | Michael addition, reduction, cyclization | researchgate.net |

| Anticonvulsant Agents | 2-Pyrrolidinone Template | Derivatization at C-5 and N-1 positions | nih.gov |

Role in Asymmetric Catalysis Beyond Ligand Synthesis

While pyrrolidine-based structures are famous as ligands in asymmetric catalysis (e.g., proline and its derivatives), the this compound framework also contributes to stereoselective synthesis in other capacities.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. The auxiliary is then removed, having fulfilled its role. Pyrrolidinone derivatives with bulky substituents have been designed for this purpose.

For example, optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone, a structurally related compound, has been synthesized and its enolate chemistry studied. nih.gov The bulky atropisomeric N-aryl group effectively shields one face of the pyrrolidinone enolate, forcing electrophiles to attack from the less hindered side. This leads to highly stereoselective alkylation or other reactions at the C-3 position, yielding 3,5-cis-disubstituted products with high diastereoselectivity. nih.gov After the stereoselective transformation, the N-aryl group can be cleaved to reveal the desired product. This principle demonstrates the potential of such scaffolds to act as recoverable and effective chiral auxiliaries.

Fundamental Biological Activity Research (Non-Clinical Focus)

Derivatives of the 2-pyrrolidinone core have been the subject of fundamental biological research to understand their interactions with biological systems at a molecular level. This research is focused on elucidating mechanisms of action rather than clinical applications.

A notable area of investigation is their activity as enzyme inhibitors. Certain polyhydroxylated pyrrolizidine and indolizidine alkaloids, synthesized from pyrrolidine precursors, are potent glycosidase inhibitors. nih.gov This inhibitory activity stems from their structural similarity to sugar molecules, allowing them to bind to the active sites of carbohydrate-processing enzymes. nih.gov

Furthermore, synthetic 2-pyrrolidinone derivatives have been designed and evaluated for anti-inflammatory properties in preclinical models. nih.gov A study focused on a series of new 2-pyrrolidinone derivatives revealed inhibitory activity against the lipoxygenase (LOX) enzyme. nih.gov The most potent compounds in this series demonstrated significant LOX inhibition. nih.gov In silico docking experiments suggested that the 2-pyrrolidinone template plays a crucial role in binding to the enzyme's active site. nih.gov This type of research helps to establish structure-activity relationships and identify key pharmacophores for designing more specific enzyme inhibitors. nih.govnih.gov

Table 2: Investigated Biological Activities of Pyrrolidinone Derivatives (Non-Clinical)

| Derivative Class | Biological Target/Activity | Research Focus | Reference |

| Polyhydroxylated Pyrrolizidine Alkaloids | Glycosidase enzymes | Competitive inhibition, sugar mimicry | nih.govnih.gov |

| Synthetic 2-Pyrrolidinone Derivatives | Lipoxygenase (LOX) enzyme | Anti-inflammatory potential, enzyme inhibition | nih.gov |

| General 2-Pyrrolidinone Scaffolds | Central Nervous System Receptors | Identification of essential pharmacophore groups | nih.gov |

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibitors)

Derivatives of the pyrrolidine scaffold are recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.gov These enzymes are critical in the digestion of carbohydrates, and their inhibition can slow the release of glucose into the bloodstream. nih.gov This mechanism is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Research into pyrrolidine derivatives has shown that these compounds can be designed to effectively inhibit α-glucosidase. nih.gov For instance, a study on a series of (S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate derivatives demonstrated significant inhibitory activity. The potency of these inhibitors is influenced by the specific chemical groups attached to the core pyrrolidine structure, highlighting a clear structure-activity relationship (SAR). nih.govnih.gov Compound 3g from one such study, for example, showed the highest potency against α-glucosidase from Saccharomyces cerevisiae. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | IC₅₀ (μg/mL) |

|---|---|

| 3d | 29.38 |

| 3e | 28.55 |

| 3f | 27.51 |

| 3g | 18.04 |

Data sourced from a study on pyrrolidine derivatives, indicating the concentration required to inhibit 50% of α-glucosidase activity. nih.gov

Investigation of Potential Anticancer Mechanisms (in vitro)

The pyrrolidinone core is a structural feature in various compounds investigated for their anticancer properties. In vitro studies on derivatives have revealed cytotoxic activity against several human cancer cell lines. For example, 2-pyrrolidinone, isolated from Brassica oleracea var. capitata, exhibited cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) cells. bujnochem.com The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. bujnochem.com

Further research on synthetic 5-oxopyrrolidine derivatives has identified compounds with promising activity against lung cancer cells. One study synthesized a series of derivatives bearing azole, diazole, and hydrazone moieties. rsc.org A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed notable anticancer activity in an A549 human lung cancer cell model. rsc.org Similarly, another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced cytotoxic effects against A549 cells. msesupplies.com

Table 2: In Vitro Cytotoxicity of Pyrrolidinone Derivatives Against Human Cancer Cell Lines

| Compound/Fraction | Cell Line | IC₅₀ (µg/mL) - 24h | IC₅₀ (µg/mL) - 48h |

|---|---|---|---|

| 2-Pyrrolidinone | HeLa | 2.5 | 1.5 |

| 2-Pyrrolidinone | PC-3 | 3.0 | 2.0 |

Data shows the half-maximal inhibitory concentration (IC₅₀) of a 2-pyrrolidinone rich fraction. bujnochem.com

Antimicrobial Activity Research Against Pathogens (in vitro)

Pyrrolidine and its derivatives are known to be foundational structures for compounds possessing antimicrobial functions. epa.gov Research has demonstrated that synthetic derivatives of pyrrolidinone can exhibit moderate to low activity against a range of bacterial and fungal pathogens. epa.gov

In one study, derivatives of a pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone were tested against several microorganisms. The compounds showed inhibitory activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Vibrio cholera, and yeasts including Candida albicans and Cryptococcus neoformans. epa.gov The introduction of an azo (N=N) functional group into the molecular structure was found to increase the antibacterial activity, particularly against S. aureus and V. cholera strains. epa.gov Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also reported structure-dependent antimicrobial activity, with some compounds showing promising results against drug-resistant Gram-positive pathogens. rsc.org

Table 3: In Vitro Minimum Inhibitory Concentration (MIC) of Pyrrolidine-2,5-dione Derivatives

| Compound | S. aureus (μg/mL) | V. cholera SG24 (μg/mL) | C. albicans (μg/mL) |

|---|---|---|---|

| 3 | 128 | 64 | 128 |

| 5 | 128 | 32 | 128 |

| 8 | 64 | 16 | 64 |

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism. epa.gov

Studies on Neuroprotective Action and Related Pathways (in vitro/mechanistic)

The neuroprotective potential of compounds containing a pyrrole (B145914) or pyrrolidinone nucleus has been explored in various in vitro models that mimic neurodegenerative processes. These studies often investigate the ability of the compounds to protect neuronal cells from oxidative stress, a key factor in conditions like Parkinson's disease. basf.com

For example, research on pyrrole-containing Schiff base compounds demonstrated a significant neuroprotective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress in human neuroblastoma SH-SY5Y cells. basf.com The compounds were also effective in a 6-hydroxydopamine (6-OHDA) model, which simulates the neurotoxicity observed in Parkinson's disease by generating reactive oxygen species (ROS) that damage neurons. basf.comchemicalbook.com The findings suggest that these compounds can increase the viability of neuronal cells and protect them from cell death induced by potent neurotoxins. basf.com

Exploration of Biological Processes Influenced by the Pyrrolidinone Template

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. eijppr.com Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings. This "pseudorotation" of the ring and the stereochemistry of its substituents are critical factors that influence how a molecule binds to a biological target, such as an enzyme or receptor. eijppr.com

The versatility of the pyrrolidinone template allows it to be incorporated into molecules targeting a wide array of biological processes. For example, by mimicking the transition state of substrates for carbohydrate-processing enzymes, polyhydroxylated pyrrolidines known as aza-sugars have emerged as attractive compounds for studying metabolic diseases. eijppr.com The pyrrolidinone core is also integral to the design of inhibitors for enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP). eijppr.com Furthermore, the scaffold is found in compounds that modulate the Hippo signaling pathway by inhibiting LATS1/2 kinases, which play roles in tissue regeneration and organ growth. basf.com

Applications in Materials Science and Industrial Chemistry Research

Beyond biological applications, the chemical structure of this compound lends itself to potential uses in materials science, primarily through polymerization.

Development of Chiral Polyvinylpyrrolidinones (CSPVPs)

Polyvinylpyrrolidone (B124986) (PVP) is a well-known synthetic polymer with a wide range of industrial applications, from adhesives and coatings to membranes. nih.gov The monomer N-vinylpyrrolidone is typically used for its production. The this compound molecule contains a hydroxyl (-OH) group, which provides a reactive site for chemical modification. basf.com This functionality allows for the potential to either attach it to other structures or to use it as a point of polymerization.

This chiral monomer could theoretically be used to synthesize chiral polyvinylpyrrolidinones (CSPVPs). Such polymers would have stereospecific structures, making them potentially valuable in applications requiring chiral recognition. One such application is in chromatography as a chiral stationary phase (CSP) for the separation of enantiomers. nih.govepa.gov While the synthesis of chiral polymers from various chiral monomers is a well-established field for creating materials with specific optical or separation properties, specific literature detailing the direct polymerization of this compound to create CSPVPs is not widely documented in current research databases. However, the presence of the hydroxyl group on this chiral building block suggests its viability as a monomer for creating novel, functional chiral polymers. basf.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Pyrrolidinone |

| (S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| N-vinylpyrrolidone |

| Polyvinylpyrrolidone (PVP) |

| α-amylase |

| α-glucosidase |

| Poly(ADP-ribose) polymerase (PARP) |

| LATS1/2 kinases |

Use as Co-solvents and Solvents in Research Formulations (e.g., agro, coatings, electronics)

While specific research focusing solely on the (5R)-enantiomer is limited, its racemic form, N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is recognized for its utility as a co-solvent in various research and industrial formulations. ashland.combasf.com HEP's unique combination of properties, including high water solubility, a high boiling point, and the ability to dissolve a wide range of materials, makes it a valuable component in complex liquid systems. ashland.com

In the field of agrochemical research , pyrrolidone-based solvents are investigated for their ability to create stable and effective formulations of pesticides and other active ingredients. While patents often describe the use of N-vinyl-2-pyrrolidone co-polymers in agrochemical formulations, the fundamental solvent properties of molecules like HEP are relevant for developing new liquid carriers. google.com The hydroxyl group in HEP can be further functionalized, allowing for its integration into various polymer structures, which is a key area of research for creating controlled-release and targeted delivery systems in agriculture. basf.com

Within coatings technology , research focuses on solvents that can effectively dissolve resins and pigments while offering low volatility and toxicity. justia.com N-Methyl-2-pyrrolidone (NMP), a related compound, has been extensively used as a solvent for surface treatment and in paint strippers due to its strong solvency. justia.com HEP, sharing the pyrrolidone ring but with a hydroxyethyl group, is explored as a co-solvent in coating and inkjet formulations. ashland.combasf.com Its hydrophilic nature and high boiling point are advantageous for creating slow-drying, uniform films and for use as a humectant in water-based systems. ashland.com

In the electronics industry , solvents are critical for processes like photoresist stripping and the cleaning of semiconductor wafers. Research in this area seeks effective, non-corrosive, and safer alternatives to traditional solvents. N-Methyl-2-pyrrolidone has been a common solvent in this sector, particularly in the fabrication of lithium-ion batteries for dissolving polymer binders. The general class of pyrrolidones is of interest for their ability to dissolve a diverse range of materials, and HEP is specifically mentioned as a potential solvent for electronics processing. ashland.combasf.com

The research interest in N-(2-Hydroxyethyl)-2-pyrrolidone as a solvent is largely due to its physicochemical properties, which are summarized in the table below. These properties are critical for its function in creating stable and effective research formulations across different high-technology sectors.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | biosynth.com |

| Molecular Weight | 129.16 g/mol | biosynth.com |

| Appearance | Colorless to yellow liquid | basf.com |

| Boiling Point | 295 °C | biosynth.com |

| Melting Point | 20 °C | biosynth.com |

| Density | 1.143 g/cm³ at 25 °C | chemicalbook.com |

| Flash Point | 100 °C | biosynth.com |

| Water Solubility | Very soluble | guidechem.com |

| Refractive Index (n20/D) | 1.496 | chemicalbook.com |

Research into Stabilizers for Nanoparticle Catalysts

The pyrrolidone functional group is a key structural motif in various compounds used to stabilize nanoparticle catalysts, preventing their aggregation and thereby maintaining high catalytic activity and selectivity. While direct research on (5R)-5-(2-Hydroxyethyl)-2-pyrrolidone for this specific application is not widely documented, extensive research on polyvinylpyrrolidone (PVP), a polymer comprised of N-vinylpyrrolidone monomers, provides significant insight into the role of the pyrrolidone moiety in nanoparticle stabilization.

Research has shown that PVP can effectively stabilize silver and zinc sulfide (B99878) nanoparticles, among others. researchgate.netresearchgate.net The mechanism of stabilization involves the coordination of the nitrogen and oxygen atoms of the pyrrolidone rings with the surface of the nanoparticles. researchgate.net This interaction creates a protective layer that sterically hinders the nanoparticles from agglomerating. researchgate.net The concentration and molecular weight of the PVP have been found to be critical parameters that influence the final particle size, dispersion, and stability of the nanoparticle colloids. researchgate.net

For instance, in the synthesis of silver nanoparticles, PVP not only protects the particles from growing and agglomerating but can also influence the reaction kinetics. researchgate.net Similarly, in the formation of ZnS nanoparticles, PVP was found to adsorb on the nanoparticle surface through interactions involving the C–N and C=O groups of the pyrrolidone ring. researchgate.net

While PVP is a polymer, the fundamental stabilizing interaction originates from the pyrrolidone unit. This suggests that smaller, functionalized pyrrolidone derivatives, such as this compound, could be investigated as novel, discrete stabilizing agents. The presence of the hydroxyethyl group offers a potential site for further modification or for secondary interactions with the solvent or support material, which could influence the catalytic performance. The development of small-molecule stabilizers is an active area of research, as they can offer more precise control over the nanoparticle surface chemistry compared to large polymers.

Table 2: Research Findings on Pyrrolidone-Containing Nanoparticle Stabilizers

| Stabilizer System | Nanoparticle Type | Key Research Findings | Reference(s) |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | Silver (Ag) | PVP accelerates the reaction, stabilizes H+ ions, and protects Ag particles from aggregation. Particle size and dispersion are dependent on PVP concentration and molecular weight. | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Zinc Sulfide (ZnS) | PVP affects the nucleation and growth rates, determining the average particle size. Adsorption on the nanoparticle surface occurs via C-N and C=O interactions, providing steric hindrance. | researchgate.net |

| Thermally Removable Stabilizer | Silver (Ag) | A process was developed using a stabilizer in conjunction with a hydrazine (B178648) compound reducing agent to form stable silver nanoparticles suitable for electronic applications. | google.com |

Future Directions and Emerging Research Avenues for 5r 5 2 Hydroxyethyl 2 Pyrrolidinone

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone and its derivatives is geared towards the development of more efficient, stereoselective, and environmentally benign methods. A key area of exploration is the use of one-pot multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules from simple starting materials. These reactions are advantageous due to their operational simplicity and reduced waste generation. The application of ultrasound irradiation in conjunction with green additives like citric acid in eco-friendly solvents such as ethanol (B145695) has shown promise in accelerating reaction times and improving yields for pyrrolidinone synthesis.

Furthermore, biocatalysis presents a powerful tool for the enantioselective synthesis of chiral pyrrolidines. acs.orgescholarship.orgcaltech.edu The use of enzymes, such as those from directed evolution of cytochrome P411, can facilitate intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidine (B122466) rings with high enantioselectivity. escholarship.orgcaltech.edu This approach offers a sustainable alternative to traditional metal-catalyzed reactions. Future research will likely focus on identifying or engineering enzymes capable of directly producing this compound from readily available bio-based precursors, aligning with the principles of green chemistry. researchgate.net The trend towards using renewable resources and biocatalytic processes is expected to grow, driven by the need for more sustainable chemical manufacturing. researchgate.netdatainsightsmarket.com

| Synthetic Approach | Key Features & Future Directions |

| Multicomponent Reactions (MCRs) | - One-pot synthesis for increased efficiency. - Use of green solvents and catalysts. - Exploration of novel reaction pathways. |

| Ultrasound-Assisted Synthesis | - Accelerated reaction rates. - Improved energy efficiency. - Integration with green chemistry principles. |

| Biocatalysis | - High enantioselectivity for chiral centers. - Use of renewable feedstocks. - Milder reaction conditions. |

Advanced Structural and Mechanistic Studies

A deeper understanding of the structural and mechanistic aspects of this compound is crucial for its future applications. Advanced analytical techniques, including two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry, will be instrumental in elucidating the precise stereochemistry and conformation of its derivatives. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in unraveling reaction mechanisms involving this compound. nih.govresearchgate.netacs.org Such studies can provide detailed insights into transition states, reaction intermediates, and the energetics of different reaction pathways. nih.govresearchgate.net For instance, computational modeling can elucidate the mechanism of pyrrolidinone formation, including steps like Michael addition and cyclization, and predict the influence of substituents on the reaction outcomes. nih.govresearchgate.net Future mechanistic studies could focus on the reactions of the hydroxyethyl (B10761427) side chain, exploring its role in directing stereoselectivity in further functionalization. Understanding these mechanisms at a molecular level is essential for designing more efficient and selective synthetic routes.

Expansion of Biological Activity Spectrum through Derivatization and Mechanistic Investigation

The pyrrolidinone scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. frontiersin.orgnih.govnih.govresearchgate.net Future research will undoubtedly focus on the derivatization of this compound to explore and expand its biological activity spectrum. The hydroxyl group provides a convenient handle for introducing a variety of functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening. nih.govumn.edu

Structure-activity relationship (SAR) studies will be a cornerstone of this research, aiming to correlate specific structural modifications with changes in biological activity. nih.govnih.govgardp.orgresearchgate.netmdpi.com For example, novel pyrrolidinone derivatives can be evaluated for their potential as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comnih.govresearchgate.net The synthesis of new derivatives, such as those incorporating heterocyclic moieties like thiazoles or functional groups like hydroxamic acids and boronic acids, could lead to the discovery of potent and selective inhibitors of enzymes implicated in various diseases. frontiersin.org Mechanistic investigations into the mode of action of any newly discovered bioactive derivatives will be crucial for their further development as therapeutic agents.

| Derivative Class | Potential Biological Target/Activity |

| Heterocyclic Hybrids | Anticancer, Antimicrobial |

| Hydroxamic Acids | Enzyme Inhibition (e.g., histone deacetylases) |

| Boronic Acids | Enzyme Inhibition (e.g., proteases) |

| Nucleoside Analogs | Antiviral, Anticancer |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis, and their application to this compound research is a promising future direction. arxiv.orgresearchgate.net ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures and yields. This predictive power can significantly accelerate the discovery of novel synthetic routes and the optimization of reaction conditions. arxiv.org

For a chiral molecule like this compound, ML models can be specifically developed to predict the stereoselectivity of reactions. arxiv.org By analyzing the influence of various catalysts, solvents, and reactants on the stereochemical outcome, these models can guide chemists in selecting the optimal conditions to achieve high enantiomeric purity. The integration of AI with automated synthesis platforms could enable high-throughput screening of reaction conditions, further accelerating the development of efficient and selective syntheses.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the lactam carbonyl group) in this compound makes it an intriguing building block for supramolecular chemistry and the study of self-assembly. The ability of molecules to form ordered structures through non-covalent interactions is fundamental to many areas of materials science and nanotechnology.

Future research could investigate the self-assembly properties of this compound and its derivatives in various solvents and on surfaces. The chirality of the molecule could lead to the formation of chiral supramolecular structures, such as helices or sheets, with potential applications in chiral recognition and catalysis. The development of functional materials based on the self-assembly of these pyrrolidinone derivatives is a largely unexplored but potentially fruitful area of research. Natural carbohydrate scaffolds have been shown to catalyze the diastereoselective synthesis of functionalized pyrrolidines, suggesting the potential for creating organized, catalytic supramolecular systems. researchgate.net

Green Chemistry Approaches in Industrial and Laboratory-Scale Production

The principles of green chemistry will be a guiding force in the future production of this compound, both in academic laboratories and on an industrial scale. rsc.orgchiralpedia.com This includes the use of renewable feedstocks, the reduction or elimination of hazardous solvents and reagents, and the development of energy-efficient processes.

Q & A

Q. Why do some studies report conflicting IC₅₀ values for EP4 receptor inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.